2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine
Description
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is a structurally unique compound featuring a 1,3-thiazole ring linked to a 2,2-dimethylpropan-1-amine moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers aromatic stability and electron-rich properties, making it a common pharmacophore in medicinal chemistry. The 2,2-dimethyl substitution on the propan-1-amine chain introduces steric bulk, which may influence binding affinity to biological targets or alter physicochemical properties such as solubility and lipophilicity.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6(9)7-10-4-5-11-7/h4-6H,9H2,1-3H3/t6-/m1/s1 |
InChI Key |
XQEYTENTXIWKMQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=NC=CS1)N |
Canonical SMILES |
CC(C)(C)C(C1=NC=CS1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the reaction of 2-bromo-2-methylpropane with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amine group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position and nucleophilic substitution at the C-2 position.
Major products formed from these reactions include sulfoxides, sulfones, and thiazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine has various scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects . The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine
- Structure : Contains a 4-chlorophenyl substituent on the thiazole ring and two propargyl groups on the amine.
- Key Differences : The absence of the 2,2-dimethylpropan-1-amine chain reduces steric hindrance compared to the target compound. The propargyl groups may enhance reactivity in click chemistry applications.
- Synthesis : Synthesized via Hantzsch thiazole formation, followed by alkylation of the amine .
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine
- Structure : Features a pyrazole-methyl group attached to the thiazole amine.
- Synthesis: Prepared by refluxing 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile .
Heterocyclic Replacements for Thiazole
(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
- Structure : Replaces the thiazole with a furan ring.
- Key Differences : The oxygen atom in furan reduces electron-withdrawing effects compared to thiazole’s sulfur and nitrogen. This substitution may alter binding interactions in receptor targets.
- Synthesis : Coupled with a thiadiazole intermediate via nucleophilic substitution .
- Application : Used as a ligand for fluorescent CCR7 probes in receptor-binding studies .
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine Hydrochloride
- Structure : Substitutes thiazole with a tetrazole ring.
- Key Differences : Tetrazole’s high metabolic stability and hydrogen-bonding capacity make it a bioisostere for carboxylic acids. The dimethylamine chain is retained but lacks the propan-1-amine backbone.
- Synthesis : Derived from tert-butyl carbamate via deprotection and hydrochloride salt formation .
Substituent Effects on the Amine Chain
3-(4-Methylthiazol-2-yl)propan-1-amine
2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine
- Structure : Propan-2-amine chain with a methyl-thiazole group.
- Key Differences : The tertiary amine (propan-2-amine) alters electronic distribution compared to the primary amine in the target compound.
- CAS : 859466-62-9 .
Comparative Data Table
Biological Activity
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine, also known by its CAS number 1379441-66-3, is a compound featuring a thiazole ring that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its pharmacological properties.
- Molecular Formula : C8H14N2S
- Molecular Weight : 170.28 g/mol
- Structure : The compound consists of a thiazole ring attached to a propan-1-amine structure, with two methyl groups on the carbon adjacent to the amine.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This is often achieved through methods such as the Hantzsch thiazole synthesis, where α-haloketones react with thiourea.
- Dimethylation : The introduction of methyl groups can be performed using methyl iodide in the presence of a base like sodium hydride.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. For instance:
- Cell Viability Assays : In vitro studies have shown that compounds with thiazole moieties can exhibit significant anticancer activity against various cancer cell lines. In one study, certain thiazole derivatives demonstrated selective cytotoxicity towards Caco-2 colorectal adenocarcinoma cells compared to A549 human pulmonary adenocarcinoma cells .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors through hydrogen bonding and π–π stacking interactions facilitated by the thiazole ring.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Research indicates that modifications to the thiazole structure can enhance antibacterial activity against various pathogens. For example:
- Antimicrobial Assays : Compounds similar to this compound have been tested against bacterial strains with promising results .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
